N-(4-CHLOROPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE
Description
N-(4-Chlorophenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine is a quinoline-based compound featuring a 4-chlorophenylamine group at position 4 and a 4-ethylbenzenesulfonyl moiety at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, antimalarial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-ethylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-2-16-7-13-19(14-8-16)29(27,28)22-15-25-21-6-4-3-5-20(21)23(22)26-18-11-9-17(24)10-12-18/h3-15H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBXXHYHJHMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Substitution Reactions: The final compound can be obtained by substituting the appropriate functional groups on the quinoline core using nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in materials science, such as the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can involve binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Structural Modifications and Activity: Sulfonyl vs. Substituent Position: The 4-chlorophenyl group in 4k and 3a-d is associated with improved antimicrobial activity compared to unsubstituted analogs, likely due to increased lipophilicity and membrane penetration .
Synthetic Methodologies: Palladium-catalyzed cross-coupling (e.g., 4k) and reductive amination (e.g., 2f) are common synthetic routes for quinoline derivatives . Oxidation of sulfanyl to sulfonyl groups (as in 6b) is a critical step for tuning electronic properties .
Biological Activity Trends: Antimalarial Potential: Derivatives like 2f show moderate antimalarial activity (IC₅₀ ~50 nM), attributed to the 7-chloroquinoline core and basic side chains enhancing heme-binding affinity . Antimicrobial Activity: Pyrimidinethiones (e.g., 3a-d) exhibit broad-spectrum antifungal activity, with MIC values ranging from 8–32 µg/mL against Candida species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
